molecular formula C20H15F3N4O2S B2715810 3-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-1-isobutylquinoxalin-2(1H)-one CAS No. 1251687-25-8

3-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-1-isobutylquinoxalin-2(1H)-one

Numéro de catalogue B2715810
Numéro CAS: 1251687-25-8
Poids moléculaire: 432.42
Clé InChI: RGXCZWMIZLFZGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a quinoxaline derivative with a piperazine ring and a chlorophenoxyacetyl group attached . Quinoxaline derivatives are known to exhibit a wide range of biological activities, and the piperazine ring is a common feature in many pharmaceuticals . The chlorophenoxyacetyl group could potentially be involved in various chemical reactions .


Physical And Chemical Properties Analysis

Without specific data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound .

Applications De Recherche Scientifique

Antimicrobial and Anticancer Activities

A series of related compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a study on 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Some derivatives also displayed promising anticancer activity, although lower than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies indicated good anticancer potency for some compounds, suggesting their potential as leads in drug design for cancer therapy (S. Mehta, Sanjiv Kumar, et al., 2019).

Chemical Synthesis and Characterization

Research on dibenzosuberanylpiperazine (DSP) derivatives aimed at reversing chloroquine resistance in malaria showcased the systematic synthesis of DSP and its piperazin-1-yl derivatives. These studies are crucial for developing chemosensitizers to combat drug-resistant malaria, illustrating the chemical versatility and potential of these compounds in medicinal chemistry (Y. Osa, Seiki Kobayashi, et al., 2003).

Fluorescence and Luminescent Properties

Another interesting application is in the field of luminescence. Novel piperazine-substituted naphthalimide compounds have been synthesized, showing characteristics typical of pH probes and demonstrating fluorescence quenching via photo-induced electron transfer (PET) processes. These findings suggest applications in fluorescence microscopy and the development of fluorescent probes for biological and chemical sensing (Jiaan Gan, Kongchang Chen, et al., 2003).

Enantioselective Synthesis

The enantioselective synthesis of compounds for use as CGRP receptor inhibitors highlights the importance of stereochemistry in drug development. A detailed study presents the development of an economical and stereoselective synthesis method for a potent CGRP receptor antagonist, demonstrating the critical role of chirality in medicinal chemistry (Reginald O. Cann, Chung-pin Chen, et al., 2012).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific toxicity data, it’s difficult to comment on the potential hazards .

Orientations Futures

The future directions for this compound would likely involve further studies to elucidate its potential biological activities and applications. This could include in vitro and in vivo studies, as well as further exploration of its chemical properties .

Propriétés

IUPAC Name

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2S/c1-13-24-25-20-19(3-2-10-26(13)20)30(28,29)27(12-14-4-6-15(21)7-5-14)16-8-9-17(22)18(23)11-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXCZWMIZLFZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-N-[(4-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.